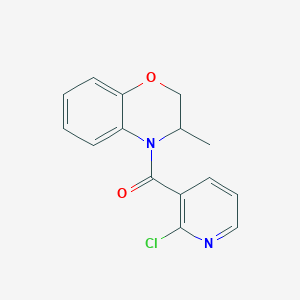![molecular formula C17H14N4O2 B2982155 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1797868-90-6](/img/structure/B2982155.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound with a unique structure that allows it to participate in a variety of chemical reactions Its structure includes a pyrido[4,3-d]pyrimidine moiety fused with a dihydro ring, linked to a phenylisoxazole group through a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone can be achieved through multi-step synthetic routes involving the following key steps:
Formation of the Pyrido[4,3-d]pyrimidine Moiety: : This can be synthesized via cyclization reactions starting from appropriate pyridine and pyrimidine precursors under controlled temperature and solvent conditions.
Addition of the Dihydro Ring: : This step typically involves hydrogenation reactions where the double bonds in the pyrido[4,3-d]pyrimidine ring are selectively reduced.
Attachment of the Phenylisoxazole Group: : The phenylisoxazole can be synthesized separately and then coupled to the dihydropyrido[4,3-d]pyrimidine core using cross-coupling reactions such as Suzuki-Miyaura or Heck reactions under palladium catalysis.
Formation of the Methanone Bridge: : This is achieved through a formylation reaction using reagents like Vilsmeier-Haack reagent or other formylation agents.
Industrial Production Methods
Industrial-scale production of this compound may involve continuous flow chemistry techniques to streamline the multi-step synthesis. Optimizing reaction conditions to maximize yield and purity while minimizing by-products is crucial. Techniques such as microwave-assisted synthesis or high-throughput screening may also be employed to enhance reaction efficiencies.
化学反応の分析
Types of Reactions It Undergoes
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions with agents like lithium aluminium hydride or sodium borohydride can yield alcohols or amines.
Substitution: : Halogenation or nitration reactions under specific conditions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution under acidic conditions.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Chlorine gas for halogenation under ultraviolet light.
Major Products Formed
The products formed depend on the nature of the reaction and conditions employed. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
科学的研究の応用
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and for developing new chemical methodologies.
Biology: : Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: : Investigated for its role as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: : Utilized in materials science for creating novel polymers and advanced materials with specific properties.
作用機序
The mechanism by which (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to bind to active sites of specific proteins, modulating their activity. This can lead to alterations in biochemical pathways, affecting cellular processes and biological outcomes.
類似化合物との比較
Compared to other similar compounds, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone exhibits unique properties due to its distinct structure. Similar compounds include:
(7,8-dihydropyrido[4,3-d]pyrimidin-5-yl)(5-phenylisoxazol-3-yl)methanone: : Similar but lacks the 6(5H) position in the pyrido[4,3-d]pyrimidine moiety.
(6,7-dihydro-5H-pyrido[4,3-d]pyrimidin-5-yl)(5-phenylisoxazol-3-yl)methanone: : Similar but has a different hydrogenation position.
Hope this meets your needs! What’s next?
特性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-17(21-7-6-14-13(10-21)9-18-11-19-14)15-8-16(23-20-15)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFPRSONFZVDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982072.png)
![2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2982074.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2982076.png)

![2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2982078.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2982084.png)
![3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982085.png)
![4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982086.png)





![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)
